REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3]SC1C=CC(C(O)=O)=CC=1.Cl[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([C:21]([O:23]O)=[O:22])[CH:16]=1.[S:25]([O-:29])([O-])(=[O:27])=S.[Na+].[Na+]>C(Cl)Cl.O>[Cl:1][CH2:2][CH2:3][S:25]([C:20]1[CH:19]=[CH:18][C:17]([C:21]([OH:23])=[O:22])=[CH:16][CH:15]=1)(=[O:29])=[O:27] |f:2.3.4|
|
Name
|
4-(2-Chloroethylsulfanyl)-benzoic acid
|
Quantity
|
18.4 mmol
|
Type
|
reactant
|
Smiles
|
ClCCSC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
38.6 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for e hours at −10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10C
|
Type
|
STIRRING
|
Details
|
the mixture vigorously stirred
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallized from ethylacetate
|
Type
|
FILTRATION
|
Details
|
the solid filtered of and
|
Type
|
CUSTOM
|
Details
|
dried (vacuum)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCS(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |